1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

Overview

Description

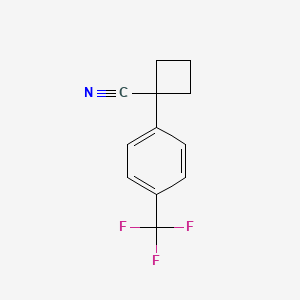

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanecarbonitrile moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for synthesizing novel drug candidates. The trifluoromethyl group is known to enhance binding affinity to various biological targets, making it a valuable component in drug design.

Case Study: Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. In vitro studies have shown IC50 values of 8.9 μM for COX-2 and 12.4 μM for COX-1, indicating its potential as an anti-inflammatory agent .

| Enzyme | IC50 Value (μM) | Effect |

|---|---|---|

| COX-1 | 12.4 | Inhibition |

| COX-2 | 8.9 | Inhibition |

Cancer Research

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated moderate cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 25 μM, suggesting potential applications in cancer therapeutics.

Case Study: Cytotoxicity Assessment

In cytotoxicity assays against cancer cell lines such as MCF-7 and Hek293-T, the compound exhibited IC50 values of 25 μM and 30 μM respectively. These findings indicate that further exploration into its anticancer properties is warranted .

| Compound | IC50 COX-2 (μM) | Cytotoxicity (MCF-7) |

|---|---|---|

| This compound | 8.9 | 25 |

| Compound A (similar structure) | 15.0 | 35 |

| Compound B (alternative scaffold) | 20.0 | 40 |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex organic molecules. Its trifluoromethyl group can be utilized in various substitution reactions, enabling the formation of diverse derivatives with tailored properties for specific applications.

Synthesis of Novel Building Blocks

Recent studies have reported the synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks starting from related compounds like cyclobutanecarbonitrile. These building blocks are promising for further applications in drug discovery and materials science .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, contributes to its biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile can be compared with similar compounds such as:

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical reactivity and physical properties.

1-(4-(Trifluoromethyl)phenyl)cyclohexanecarbonitrile: The presence of a cyclohexane ring introduces different steric and electronic effects compared to the cyclobutane ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethyl group, which together confer distinct chemical and physical properties.

Biological Activity

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile, a compound characterized by its trifluoromethyl group and cyclobutane structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural characteristics include:

- Trifluoromethyl group : Known to enhance lipophilicity and biological activity.

- Cyclobutane ring : Imparts unique conformational properties that may influence receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Potential Mechanisms:

- Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors, potentially including those involved in pain modulation and inflammation.

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic pathways, leading to altered cellular responses.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. For instance, it has been tested against a range of bacterial strains with promising results. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research into the anticancer potential of this compound reveals its ability to induce apoptosis in cancer cells. A study demonstrated that the compound inhibited the proliferation of prostate cancer cell lines, showing a dose-dependent response.

Case Studies

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique biological activities that may be attributed to the trifluoromethyl substitution. For example:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Methylpiperazine | Moderate antimicrobial | Lacks trifluoromethyl group |

| BAY 59-3074 | Selective CB receptor agonist | Different structural framework but similar target interaction |

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKULHDHOJHBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619768 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29786-44-5 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.